molecular formula C9H9FO B3033887 (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL CAS No. 124980-95-6

(E)-3-(4-Fluorophenyl)prop-2-EN-1-OL

Cat. No. B3033887
CAS RN: 124980-95-6
M. Wt: 152.16 g/mol
InChI Key: BJVFNYWWCGKVNR-OWOJBTEDSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL involves various chemical reactions. For instance, a compound with a similar structure, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, was synthesized through a reaction that likely involved the formation of an imine linkage between a fluorinated aromatic compound and a naphthalene derivative . Another related compound, (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one, was synthesized by a condensation reaction of 4-fluoro-3-methyl acetophenone with substituted benzaldehydes in the presence of an alkali, with yields exceeding 80% . These methods demonstrate the versatility of synthetic approaches in creating fluorinated aromatic compounds with varying substituents.

Molecular Structure Analysis

Single-crystal X-ray diffraction (XRD) is a common technique used to determine the molecular structure of these compounds. The compound (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol crystallizes in the monoclinic system and its molecular structure has been determined by XRD, with computational studies using AM1, MM2, and DFT/B3LYP methods to correlate structural parameters . Similarly, the crystal structure of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was determined to crystallize in the monoclinic space group, with the absolute cis configuration of the molecule confirmed .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be complex. For example, (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one was synthesized via a diastereospecific Staudinger [2+2] cycloaddition reaction, which is a specific type of chemical reaction that forms a four-membered ring . This indicates that the fluorinated aromatic compounds can participate in cycloaddition reactions, which are useful for constructing heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. The synthesized compounds' structures were confirmed by physical constants, UV, IR, and NMR spectral data . Computational insights, such as geometrical entities, electronic properties, and chemical reactivity, were obtained using density functional theory (DFT) methods. For instance, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was studied for its electronic properties and chemical reactivity, with the dipole moment and molecular electrostatic potential surface being particularly noted . These studies provide a comprehensive understanding of the behavior of these compounds under different conditions and their potential reactivity.

Scientific Research Applications

Molecular Structure and Spectral Analysis

The molecular structure of various derivatives of (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL has been studied extensively. These studies involve spectroscopic methods like FT-IR, NMR, and UV-Vis, alongside computational methods like Density Functional Theory (DFT). The studies confirm the structures and provide insights into their vibrational wavenumbers, geometrical parameters, and electronic properties (Najiya et al., 2014); (Zaini et al., 2018).

Nonlinear Optical Properties

These compounds have been researched for their nonlinear optical (NLO) properties. Studies have demonstrated that these derivatives exhibit significant hyperpolarizability and could be potential materials for nonlinear optical applications. These properties are crucial for developing new photonic and optoelectronic devices (Ekbote et al., 2017).

Applications in Solar Cell Material

Certain derivatives of (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL, such as ferrocenyl-chalcones, have been explored for their application in dye-sensitized solar cells (DSSCs). These studies suggest that the structural modifications in these derivatives can enhance intramolecular charge transfer, leading to better efficiency in solar cell applications (Anizaim et al., 2020).

Crystal Structure and Packing Analysis

The crystal structures of these compounds have been determined using single crystal X-ray diffraction, revealing details about their molecular packing, hydrogen bonding interactions, and overall stability. This information is vital for understanding their solid-state properties and potential applications in material science (Salian et al., 2018).

Photophysical Properties

The photophysical properties of chalcone derivatives are influenced by solvent polarity, leading to shifts in absorption and fluorescence spectra. This solvatochromic effect indicates potential applications in sensing and molecular electronics (Kumari et al., 2017).

Theoretical and Computational Studies

In-depth theoretical and computational studies provide insights into the molecular geometry, electron distribution, vibrational assignments, and absorption wavelengths of these compounds. These studies are foundational for further exploration in various scientific fields, including material science and pharmaceutical research (Adole et al., 2020).

Mechanism of Action

Target of Action

This compound is a novel building block in chemical research , and its specific targets may vary depending on the context of its use.

Mode of Action

It’s known that the compound can participate in various chemical reactions due to its structure . The presence of the fluorophenyl group and the prop-2-en-1-ol group suggests potential interactions with various biological targets.

Biochemical Pathways

Compounds with similar structures have been used in oxidative formylation reactions . These reactions involve the generation of reactive oxygen species, which can have various downstream effects on cellular processes.

Action Environment

The action, efficacy, and stability of (E)-3-(4-Fluorophenyl)prop-2-EN-1-OL can be influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other compounds or enzymes. For instance, it is recommended to store the compound at 0-8 °C .

properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVFNYWWCGKVNR-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-Fluorophenyl)prop-2-EN-1-OL

Synthesis routes and methods

Procedure details

3-(4-Fluorophenyl)acrylic acid (5.0 g) was dissolved in methanol (30 ml), concentrated sulfuric acid (0.5 ml) was added, and the mixture was stirred at 100° C. for 3.5 hr. The reaction mixture was concentrated, and the residue was washed with water. The obtained white powder was dissolved in tetrahydrofuran (110 ml), 1M diisobutylaluminum hydride/toluene solution (55 ml) was added dropwise at −78° C., and the mixture was stirred at it was at −78° C. for 1 Saturated aqueous ammonium chloride solution was added to the reaction mixture, and the mixture was stirred at room temperature. Aluminum salt was collected by filtration through celite, extracted with methylene chloride, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was washed with water and hexane to give the object product (3.82 g) as a white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-3-(4-Fluorophenyl)prop-2-EN-1-OL
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